TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE
Description
Properties
IUPAC Name |
tert-butyl 2-[(2S)-piperidin-2-yl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDRXMXIQSCEXQG-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1CCCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE typically involves the esterification of piperidine-2alpha-acetic acid with tert-butyl alcohol. One common method involves the use of a flow microreactor system, which allows for the efficient and sustainable introduction of the tert-butoxycarbonyl group into the piperidine derivative . The reaction conditions often include the use of catalysts and solvents to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters, including this compound, can be achieved through large-scale esterification reactions. These processes may involve the use of continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperidine-based structures.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE involves its interaction with specific molecular targets and pathways. The tert-butyl ester group can undergo hydrolysis to release the active piperidine-2alpha-acetic acid, which can then interact with enzymes, receptors, or other biological molecules. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs (Table 1) exhibit variations in ester groups, substituents, and stereochemistry, which influence their physicochemical and pharmacological profiles. Key comparisons are derived from structurally related compounds in the provided evidence .
Table 1: Structural Comparison of TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE with Analogous Compounds
Key Observations:
- Ester Group Impact : The tert-butyl group enhances steric hindrance and metabolic stability compared to ethyl or methyl esters, which are more prone to hydrolysis .
- Substituent Effects: Fluorophenyl or phenyl groups introduce aromaticity and electronic effects.
- Stereochemical Differences : The (2S) configuration in the target compound contrasts with the (2R) configuration in methyl (2R)-(fluorophenyl)[(2R)-piperidin-2-yl)acetate, which could lead to divergent binding modes in chiral environments (e.g., enzyme active sites) .
Implications of Structural Variations
Physicochemical Properties:
- Metabolic Stability : Bulkier esters like tert-butyl resist enzymatic cleavage, prolonging half-life, whereas smaller esters (e.g., ethyl) are metabolized faster .
Pharmacological Potential:
- Piperidine Scaffold : The piperidine moiety is prevalent in CNS-active drugs (e.g., analgesics, antipsychotics). Substituents like fluorophenyl could modulate receptor selectivity .
- Stereochemistry : The (2S) configuration may confer specificity in chiral recognition processes, critical for enantioselective drug action .
Biological Activity
TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE, a compound featuring a piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits properties typical of piperidine derivatives, which are known for their diverse biological activities.
1. Antimicrobial Activity
Research indicates that compounds containing piperidine structures often display significant antimicrobial properties. A study demonstrated that related piperidine derivatives showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . Although specific data on this compound is limited, its structural similarity suggests potential antimicrobial efficacy.
2. Enzyme Inhibition
Piperidine derivatives have been frequently studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In particular, compounds with similar structures have exhibited strong inhibitory activity against these enzymes . The mechanism typically involves binding to the active site of the enzyme, thus preventing substrate interaction.
3. Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. For instance, related compounds demonstrated significant cytotoxicity in HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells) at certain concentrations . The IC50 values for these compounds ranged widely, indicating variability in efficacy depending on structural modifications.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation: Piperidine derivatives often act as modulators of neurotransmitter receptors, impacting pathways involved in neuroprotection and cognitive functions.
- Enzyme Interaction: The ability to inhibit key enzymes such as AChE suggests a mechanism where the compound competes with substrates for binding sites.
Case Studies
Several studies have highlighted the biological implications of piperidine-containing compounds:
- Anticancer Studies: A series of piperidine derivatives were synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .
- Neuroprotective Effects: Research on related compounds has indicated potential neuroprotective effects through modulation of neurotransmitter systems, particularly in models of neurodegenerative diseases .
Data Table: Biological Activities
Q & A
Q. How can researchers optimize the synthesis of TERT-BUTYL 2-[(2S)-PIPERIDIN-2-YL]ACETATE to mitigate steric hindrance during esterification?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions. Key parameters include:
- Temperature : Lower temperatures (0–25°C) reduce side reactions like racemization, as seen in analogous tert-butyl ester syntheses .
- Solvent Choice : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates, while dichloromethane minimizes steric clashes .
- Catalysts : Use of coupling agents like EDC/HOBt improves reaction efficiency for sterically hindered substrates .
- Protection/Deprotection Strategies : tert-Butyl groups are stable under acidic conditions but require TFA for cleavage, which must be timed to avoid degradation .
Table 1 : Synthesis Conditions for Analogous Compounds
Q. What analytical techniques are recommended to confirm the stereochemical integrity of this compound?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to resolve enantiomers. Retention time comparisons with standards are critical .
- X-ray Crystallography : Employ SHELX software (SHELXL/SHELXS) for structural refinement, leveraging high-resolution crystallographic data to confirm absolute configuration .
- NMR Spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to assess dihedral angles and stereochemical assignments .
Q. What safety protocols should be followed given the limited toxicity data for this compound?
- Methodological Answer :
- Containment : Use fume hoods and sealed reaction vessels to prevent inhalation or dermal exposure, as no toxicity data is available .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid latex due to potential solvent interactions .
- Waste Disposal : Treat as hazardous waste; incinerate at >1000°C to ensure complete degradation of tert-butyl groups .
Advanced Research Questions
Q. How can mechanistic studies elucidate the reactivity of this compound as an amino acid derivative in nucleophilic acyl substitution?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps .
- DFT Calculations : Model transition states using Gaussian or ORCA software to predict regioselectivity in substitution reactions .
- Trapping Intermediates : Use low-temperature NMR (-40°C) to detect tetrahedral intermediates in acyl transfer reactions .
Q. How should researchers resolve contradictions in reported synthesis yields for similar tert-butyl piperidine derivatives?
- Methodological Answer :
- Meta-Analysis : Compare reaction scales (e.g., milligram vs. gram-scale) and purity of starting materials across studies .
- Reproducibility Testing : Replicate protocols under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables .
- Byproduct Identification : Use LC-MS to detect side products (e.g., tert-butyl alcohol from ester hydrolysis) that may reduce yields .
Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to simulate binding to receptors (e.g., GPCRs) over 100+ ns trajectories .
- Docking Studies : AutoDock Vina or Schrödinger Suite can predict binding poses, with scoring functions adjusted for tert-butyl steric bulk .
- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft ) parameters to predict bioactivity .
Q. How can environmental impact assessments proceed despite the lack of ecotoxicological data?
- Methodological Answer :
- Read-Across Analysis : Estimate persistence and bioaccumulation using data from structurally similar compounds (e.g., tert-butyl esters) .
- In Silico Tools : Apply EPI Suite or TEST software to predict biodegradability and aquatic toxicity .
- Microcosm Studies : Simulate soil/water systems to measure degradation half-life under varied pH and microbial activity .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
